Humulone

説明

Humulone, also known as α-lupulic acid, is a bitter-tasting chemical compound found in the resin of mature hops (Humulus lupulus). It is a prevalent member of the class of compounds known as alpha acids, which collectively give hopped beer its characteristic bitter flavor .

Synthesis Analysis

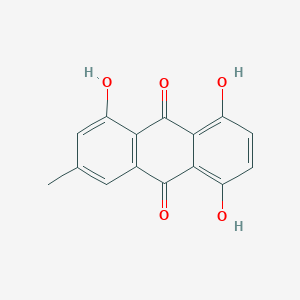

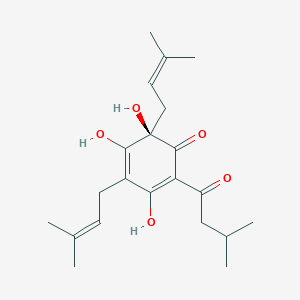

Humulone can be synthesized by the acylation of benzene-1,2,3,5-tetrol with isovaleryl chloride to give 2,3,4,6-tetrahydroxyisovalerophenone. This step is followed by prenylation with 1-bromo-3-methyl-2-butene to give humulone . The biosynthesis of humulone in Humulus lupulus starts with an isovaleryl-CoA unit and 3 malonyl-CoA units catalyzed by phlorovalerophenone synthase .Molecular Structure Analysis

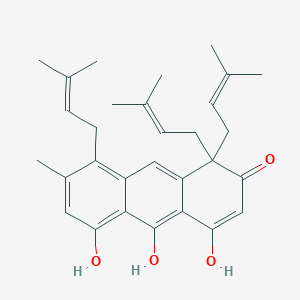

The Humulone molecule contains a total of 56 bond(s) There are 26 non-H bond(s), 6 multiple bond(s), 7 rotatable bond(s), 6 double bond(s), 1 six-membered ring(s), 2 ketone(s) (aliphatic), 3 hydroxyl group(s) and 1 tertiary alcohol(s) .Chemical Reactions Analysis

During the brewing process, humulone degrades to cis- and trans- isohumulone. These “alpha acids” survive the boiling process, although numerous oxidized derivatives are produced .Physical And Chemical Properties Analysis

Humulone has a chemical formula of C21H30O5. Hop resins are composed of two main acids: alpha and beta acids. Alpha acids have a mild antibiotic/bacteriostatic effect against Gram-positive bacteria, and favours the exclusive activity of brewing yeast in the fermentation of beer .科学的研究の応用

Anticancer Potential

Humulone demonstrates anticancer properties, as evidenced in studies on mouse skin. It inhibits the expression of COX-2, a protein implicated in carcinogenesis, by blocking the activation of NF-kappaB and AP-1, two transcription factors involved in inflammatory and cancer processes. This action may be attributed to its inhibition of kinases like IKK and JNK, which are upstream regulators of these transcription factors (Lee et al., 2007).

Biosynthesis and Chemical Structure

Research on the biosynthesis of humulone has identified its precursors: isovaleryl-CoA, malonyl-CoA, and dimethylallyl pyrophosphate. This process occurs via the deoxyxylulose pathway of terpenoid biosynthesis, involving symmetrical intermediates (Goese et al., 1999).

Anti-Angiogenic Properties

Humulone exhibits potent anti-angiogenic effects. It inhibits angiogenesis in chick embryo chorioallantoic membranes (CAMs) and in vitro tube formation of vascular endothelial cells. Additionally, it suppresses the proliferation of these cells and the production of VEGF, a key angiogenic growth factor, in both endothelial and tumor cells (Shimamura et al., 2001).

Apoptotic Effects

Humulone has been shown to induce apoptosis in the premyocytic leukemia cell line HL-60. The correlation between its apoptosis-inducing and antioxidative activities suggests a potential therapeutic role in leukemia treatment (Tobe et al., 1997).

Bacteriostatic Activity

Studies have shown that humulone possesses bacteriostatic properties against strains of Lactobacillus. It maintains a significant portion of its bacteriostatic potency in beer, indicating its potential application in food preservation and safety (Walker & Blakebrough, 1952).

Antioxidant Properties

Humulone and its derivatives, including iso-humulones, demonstrate significant antioxidant activities. A study using density functional theory (DFT) suggested a strong relationship between the structure of humulones and their antioxidant potency, indicating their potential application in health-promoting and therapeutic products (Cvijetić et al., 2021).

Neurological Effects

Humulone modulates GABAA receptors, which might contribute to the sedative and hypnotic properties of hops. It enhances the function of these receptors at low micromolar concentrations, suggesting its role in sleep-promoting activities and potential interactions with other substances like ethanol (Benkherouf et al., 2020).

Enhancement of Leukemia Cell Differentiation

Humulone has been found to enhance the differentiation-inducing action of vitamin D in human myelogenous leukemia cells. This suggests its potential use in combination therapies for myelomonocytic leukemia, particularly due to its lower toxicity profile compared to other bone resorption inhibitors (Honma et al., 1998).

作用機序

Target of Action

Humulone, a major compound in hops, primarily targets GABA A receptors . These receptors play a crucial role in the nervous system, mediating inhibitory neurotransmission . Humulone acts as a positive modulator of these receptors at low micromolar concentrations . It also hinders numerous signaling pathways, including ERK1/2 phosphorylation, regulation of AP-1 activity, PI3K-Akt, and nuclear factor NF-κB .

Mode of Action

Humulone potentiates GABA-induced currents in α1β3γ2 receptors . This potentiation is achieved by enhancing the function of GABA A receptors, leading to increased inhibitory neurotransmission . The compound interacts with other active hops compounds and ethanol, enhancing GABA-induced displacement of [3H]EBOB binding to native GABA A receptors in rat brain membranes .

Biochemical Pathways

The biosynthesis of humulone in Humulus lupulus starts with an isovaleryl-CoA unit and 3 malonyl-CoA units . This process is catalyzed by phlorovalerophenone synthase . The resulting compound is a prenylated phloroglucinol derivative, which comprises 35–70% of hops alpha acids .

Pharmacokinetics

It’s known that the compound’s effects can be potentially enhanced by ethanol and other hops modulators . This suggests that humulone’s bioavailability and its effects on the body may be influenced by the presence of these substances.

Result of Action

Humulone exhibits sedative and hypnotic behavior . It shortens sleep onset and increases the duration of sleep induced by pentobarbital . It also decreases spontaneous locomotion in open field tests . Despite the absence of humulone effects on ethanol-induced sleep onset, sleep duration is increased dose-dependently .

Action Environment

It’s known that the compound’s modulation can be potentially enhanced by ethanol and hops modulators , suggesting that the presence of these substances in the environment could influence humulone’s action, efficacy, and stability.

将来の方向性

Recent studies have discovered novel applications of hop bitter acids and their derivatives in medicinal and pharmaceutical fields. The increasing demands of purified hop bitter acid promoted biosynthesis efforts for the heterologous biosynthesis of objective hop bitter acids by engineered microbial factories .

特性

IUPAC Name |

(6R)-3,5,6-trihydroxy-2-(3-methylbutanoyl)-4,6-bis(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O5/c1-12(2)7-8-15-18(23)17(16(22)11-14(5)6)20(25)21(26,19(15)24)10-9-13(3)4/h7,9,14,23-24,26H,8,10-11H2,1-6H3/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSLCPKYRPDHLN-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)O)O)CC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)C1=C(C(=C([C@@](C1=O)(CC=C(C)C)O)O)CC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501019081 | |

| Record name | (-)-(R)-Humulone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Humulone | |

CAS RN |

26472-41-3 | |

| Record name | Humulone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26472-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-(R)-Humulone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6R)-3,5,6-trihydroxy-2-isovaleryl-4,6-bis(3-methylbut-2-enyl)cyclohexa-2,4-dienone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

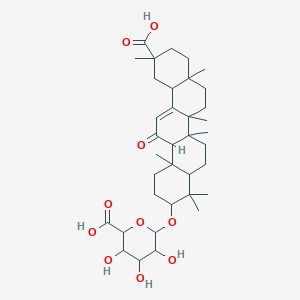

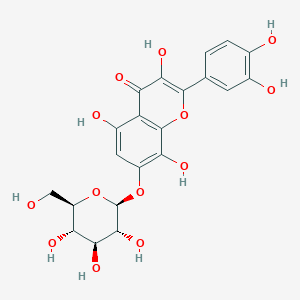

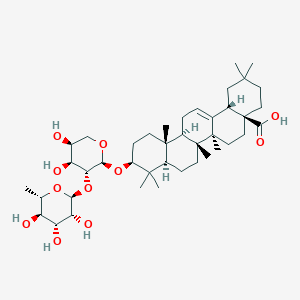

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。